Cas no 1349700-05-5 ((S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride)
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride
- 1-methyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride
- AKOS027386342
- (S)-1-Methyl-3-(piperidin-3-yl)urea HCl
- KS-6739
- (S)-1-Methyl-3-(piperidin-3-yl)ureahydrochloride
- 1349700-05-5
- A1-35670
-
- MDL: MFCD19982702
- Inchi: 1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m0./s1
- InChI Key: ROOILQJCWJMERY-RGMNGODLSA-N
- SMILES: Cl.O=C(NC)N[C@@H]1CNCCC1
Computed Properties
- Exact Mass: 193.0981898g/mol
- Monoisotopic Mass: 193.0981898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.2
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069759-1g |
S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride |
1349700-05-5 | 1g |
£385.00 | 2022-03-01 | ||
| Chemenu | CM494865-1g |
(S)-1-Methyl-3-(piperidin-3-yl)ureahydrochloride |
1349700-05-5 | 97% | 1g |
$600 | 2022-09-03 |
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride
Introduction to (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride (CAS No. 1349700-05-5)
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, identified by its CAS number 1349700-05-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a chiral center and a piperidine moiety, make it a promising candidate for further exploration in drug discovery.
The< strong>piperidin-3-yl group in the molecular structure of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride contributes to its pharmacological properties by enhancing binding affinity and selectivity towards certain biological targets. Piperidine derivatives are well-documented for their role in various pharmacological contexts, including central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The chiral nature of the compound, specifically the (S)-configuration, further influences its interaction with biological systems, making it a subject of intense interest for researchers aiming to develop enantiomerically pure drugs.
In recent years, there has been a growing emphasis on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis and characterization of enantiomerically pure compounds like (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride have become increasingly sophisticated, leveraging advanced techniques in organic synthesis and stereochemistry. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations and in vitro studies.
Current research in the field of medicinal chemistry has highlighted the potential of urea derivatives as scaffolds for drug development. Urea-based compounds exhibit a wide range of biological activities, including kinase inhibition, receptor binding, and antimicrobial properties. The structural flexibility of urea moieties allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds. (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride represents an example of how structural modifications can lead to novel bioactive molecules with therapeutic potential.
One of the most exciting areas of research involving (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is its investigation as a potential lead compound for treating neurological disorders. Studies have suggested that piperidine derivatives can modulate neurotransmitter systems, making them candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The chiral center in this compound plays a crucial role in its interaction with biological targets, ensuring high specificity and efficacy.
The synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric synthesis and chiral auxiliary methods are commonly employed to isolate the desired enantiomer. The hydrochloride salt form is obtained through the reaction of the free base with hydrochloric acid, which not only improves solubility but also enhances crystallinity for better handling and storage.
In vitro studies have begun to unravel the mechanism of action of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, revealing its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, preliminary data suggest that this compound may interact with protein kinases relevant to cancer metabolism or with neurotransmitter receptors in the brain. These interactions could lead to novel therapeutic strategies targeting these pathways.
The development of new drug candidates like (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is not without challenges. Ensuring scalability in synthesis while maintaining high enantiomeric purity is a significant hurdle. Additionally, thorough toxicological studies are essential to assess safety profiles before moving into clinical trials. However, the growing body of research supporting the use of piperidine derivatives in drug development provides optimism for future breakthroughs.
Future directions in research may focus on exploring analogs of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride to optimize its pharmacological properties further. By modifying various parts of the molecule, researchers can enhance potency, selectivity, and bioavailability. Computational modeling and high-throughput screening techniques will likely play crucial roles in identifying promising derivatives for further development.
The significance of (S)-1-Methyl-3-(piperidin-3-yliurea hydrochloride lies not only in its potential therapeutic applications but also in its contribution to our understanding of molecular interactions within biological systems. As research continues to uncover new insights into drug design principles, compounds like this one will serve as valuable tools for developing next-generation pharmaceuticals.
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